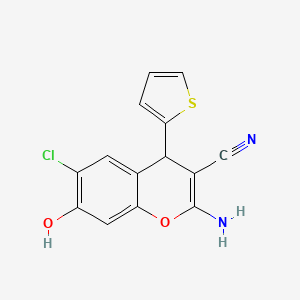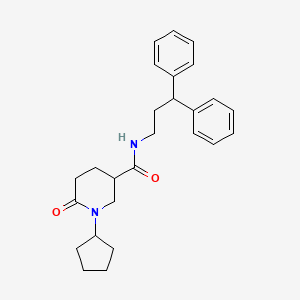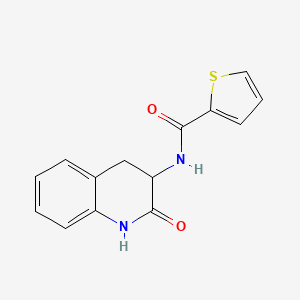
2-amino-6-chloro-7-hydroxy-4-(2-thienyl)-4H-chromene-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-6-chloro-7-hydroxy-4-(2-thienyl)-4H-chromene-3-carbonitrile, also known as ACC, is a heterocyclic compound that has gained attention in the scientific community for its potential as a therapeutic agent. ACC has been found to possess various biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Mécanisme D'action
The mechanism of action of 2-amino-6-chloro-7-hydroxy-4-(2-thienyl)-4H-chromene-3-carbonitrile is not fully understood, but it is believed to involve the inhibition of various signaling pathways. 2-amino-6-chloro-7-hydroxy-4-(2-thienyl)-4H-chromene-3-carbonitrile has been found to inhibit the NF-κB pathway, which is a major regulator of inflammation and immune response. It also inhibits the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation. 2-amino-6-chloro-7-hydroxy-4-(2-thienyl)-4H-chromene-3-carbonitrile has also been shown to activate the p38 MAPK pathway, which is involved in cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
2-amino-6-chloro-7-hydroxy-4-(2-thienyl)-4H-chromene-3-carbonitrile has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-6, and MCP-1. 2-amino-6-chloro-7-hydroxy-4-(2-thienyl)-4H-chromene-3-carbonitrile has also been found to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase. Additionally, 2-amino-6-chloro-7-hydroxy-4-(2-thienyl)-4H-chromene-3-carbonitrile has been shown to induce apoptosis and inhibit cell proliferation in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-amino-6-chloro-7-hydroxy-4-(2-thienyl)-4H-chromene-3-carbonitrile in lab experiments is its low toxicity and high solubility in water. This makes it easier to administer and study in vitro and in vivo. However, one of the limitations of using 2-amino-6-chloro-7-hydroxy-4-(2-thienyl)-4H-chromene-3-carbonitrile is its instability in acidic conditions, which can affect its biological activity. Additionally, 2-amino-6-chloro-7-hydroxy-4-(2-thienyl)-4H-chromene-3-carbonitrile has limited bioavailability, which may affect its efficacy in vivo.
Orientations Futures
There are several future directions for the study of 2-amino-6-chloro-7-hydroxy-4-(2-thienyl)-4H-chromene-3-carbonitrile. One area of interest is its potential as a therapeutic agent in inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is its potential as an anticancer agent, particularly in combination with other chemotherapeutic agents. Additionally, the development of novel 2-amino-6-chloro-7-hydroxy-4-(2-thienyl)-4H-chromene-3-carbonitrile analogs with improved bioavailability and stability is an area of active research.
Méthodes De Synthèse
The synthesis of 2-amino-6-chloro-7-hydroxy-4-(2-thienyl)-4H-chromene-3-carbonitrile involves the condensation reaction of 2-amino-4-(2-thienyl)-4H-chromene-3-carbonitrile with chloroacetic acid in the presence of sodium hydroxide. The resulting product is then hydrolyzed to obtain 2-amino-6-chloro-7-hydroxy-4-(2-thienyl)-4H-chromene-3-carbonitrile. The synthesis method has been optimized to obtain high yields and purity of 2-amino-6-chloro-7-hydroxy-4-(2-thienyl)-4H-chromene-3-carbonitrile.
Applications De Recherche Scientifique
2-amino-6-chloro-7-hydroxy-4-(2-thienyl)-4H-chromene-3-carbonitrile has been extensively studied for its potential as a therapeutic agent in various diseases. It has been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. 2-amino-6-chloro-7-hydroxy-4-(2-thienyl)-4H-chromene-3-carbonitrile has also been shown to have antioxidant activity by scavenging free radicals and reducing oxidative stress. Additionally, 2-amino-6-chloro-7-hydroxy-4-(2-thienyl)-4H-chromene-3-carbonitrile has exhibited anticancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.
Propriétés
IUPAC Name |
2-amino-6-chloro-7-hydroxy-4-thiophen-2-yl-4H-chromene-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O2S/c15-9-4-7-11(5-10(9)18)19-14(17)8(6-16)13(7)12-2-1-3-20-12/h1-5,13,18H,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWITZYXKWDRGQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2C3=CC(=C(C=C3OC(=C2C#N)N)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-6-chloro-7-hydroxy-4-thiophen-2-yl-4H-chromene-3-carbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-2-(methylthio)benzamide](/img/structure/B6077055.png)
![[3-(4-fluorophenyl)-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]acetic acid](/img/structure/B6077059.png)
![5-{[(4-chlorophenyl)amino]methylene}-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6077067.png)
![2-ethoxyethyl 4-({[(4-chlorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B6077072.png)


![2-{[(4-chloro-1H-pyrazol-1-yl)methyl]sulfinyl}-N'-(4-hydroxy-3-methoxybenzylidene)acetohydrazide](/img/structure/B6077081.png)
![2-[4-(2-chloro-4,5-dimethoxybenzyl)-1-cyclopentyl-2-piperazinyl]ethanol](/img/structure/B6077089.png)

![4-{[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]amino}butanoic acid](/img/structure/B6077100.png)
![2-(1-{[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-2-pyrrolidinyl)-1,3-thiazole](/img/structure/B6077118.png)
![4-{4-[(3,4-dichlorophenyl)amino]-1-phthalazinyl}benzamide](/img/structure/B6077120.png)
![N-[4-(ethylsulfonyl)-2-hydroxyphenyl]-4-fluorobenzamide](/img/structure/B6077131.png)